
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTE is a thioether derivative of benzothiazole and thiophene, which are both heterocyclic compounds that have been extensively studied for their biological activities. BTE has been found to exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone is not fully understood, but it is believed to involve multiple pathways. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been shown to inhibit the activity of various enzymes, such as COX-2, 5-LOX, and MMPs, which are involved in the regulation of inflammation and cancer progression. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in the regulation of cell survival, proliferation, and apoptosis. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to induce DNA damage and activate the p53 pathway, which could contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been found to exhibit various biochemical and physiological effects, including the modulation of gene expression, protein synthesis, and cell signaling. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been shown to downregulate the expression of various genes involved in inflammation and cancer progression, such as IL-6, IL-8, COX-2, and MMPs. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to upregulate the expression of various genes involved in apoptosis and cell cycle arrest, such as p21, Bax, and caspases. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to inhibit the activity of various enzymes involved in the regulation of cell signaling, such as PI3K/Akt, MAPK, and NF-κB.
实验室实验的优点和局限性
One of the advantages of using 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in lab experiments is its low toxicity and high selectivity. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been found to exhibit minimal toxicity to normal cells and tissues, which could reduce the risk of side effects. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to exhibit high selectivity towards cancer cells, which could improve the efficacy of cancer treatment. One of the limitations of using 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in lab experiments is its low solubility in water, which could limit its bioavailability and efficacy. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone also requires further studies to determine its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research and development of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone. One of the future directions is the optimization of the synthesis method to improve the yield and purity of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone. Another future direction is the development of novel formulations of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone to improve its solubility and bioavailability. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in vivo. In addition, the potential applications of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in other fields of scientific research, such as neuroprotection, immunomodulation, and wound healing, should be explored. Finally, the combination of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone with other drugs or therapies should be investigated to improve its efficacy and reduce the risk of drug resistance.
合成方法
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone involves the reaction between 2-aminothiophenol and 2-bromoacetophenone in the presence of potassium carbonate in DMF (N,N-dimethylformamide) at reflux temperature. The reaction yields 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone as a yellow solid with a melting point of 152-154°C. The purity of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone can be determined by TLC (thin-layer chromatography) and NMR (nuclear magnetic resonance) spectroscopy.
科学研究应用
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone is its anticancer activity. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been found to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells, by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, which could improve the efficacy of cancer treatment.
In addition to its anticancer activity, 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to exhibit anti-inflammatory and antioxidant activities. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has also been found to scavenge free radicals and protect cells from oxidative stress, which could prevent the development of various diseases, such as cardiovascular disease, neurodegenerative disease, and cancer.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS3/c15-10(12-6-3-7-16-12)8-17-13-14-9-4-1-2-5-11(9)18-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRHVCVHBFETCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(thiophen-2-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
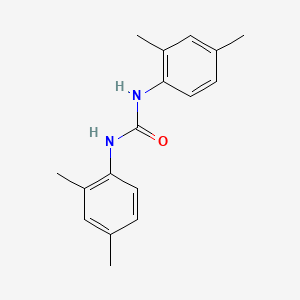
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
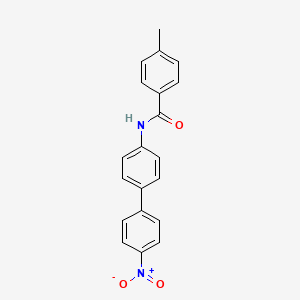
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
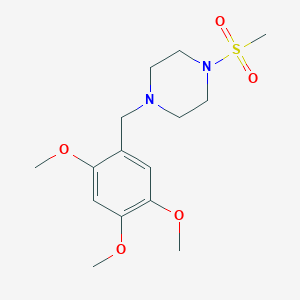
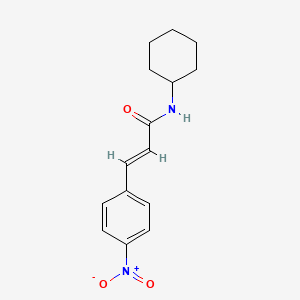
![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
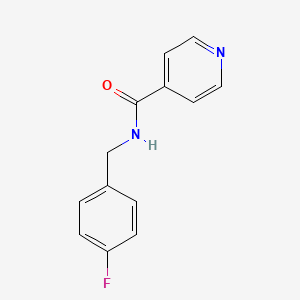
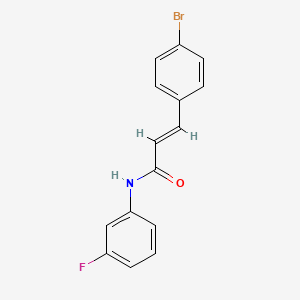
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)